molecular formula C18H20F3N3O B12242761 1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12242761
M. Wt: 351.4 g/mol
InChI Key: FZJFRTVOVJGMET-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylpyridinyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl and trifluoromethylpyridinyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C18H20F3N3O/c1-25-16-5-2-14(3-6-16)13-23-8-10-24(11-9-23)17-7-4-15(12-22-17)18(19,20)21/h2-7,12H,8-11,13H2,1H3

InChI Key

FZJFRTVOVJGMET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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